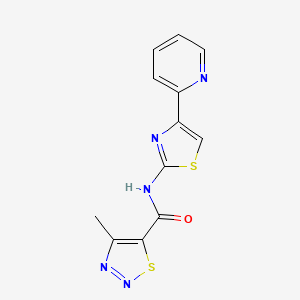
4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a thiazole ring, and a thiadiazole ring. These types of rings are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide group. The electronic properties of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the amide group. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimycobacterial Activity
Research has shown that compounds structurally related to 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exhibit significant antimycobacterial activity. These compounds, including pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, were synthesized and tested against Mycobacterium tuberculosis. The majority of these compounds exhibited activities that ranged from 0.5 to 16 times the potency of pyrazinamide, a key drug used in tuberculosis treatment. This suggests potential applications in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Synthesis of Heterocyclic Derivatives
Another study involved the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives starting from a key intermediate structurally similar to 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide. These compounds were characterized by their elemental and spectral data, indicating potential for further chemical and biological application (Fadda, Bondock, Khalil, & Tawfik, 2013).
HIV-Integrase Inhibition
A study on the synthesis of 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-ones and their carboxamide analogs revealed sub-micromolar enzyme inhibition of HIV integrase, an essential enzyme for the HIV replication cycle. These findings underscore the potential of similar compounds in the development of new HIV treatments (Boros, Johns, Garvey, Koble, & Miller, 2006).
Antibacterial Activity
Compounds including pyrazolo[3,4-b]pyridine derivatives synthesized from a process involving similar structural frameworks demonstrated moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential as leads for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-4-2-3-5-13-8/h2-6H,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJSZBWTTVCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

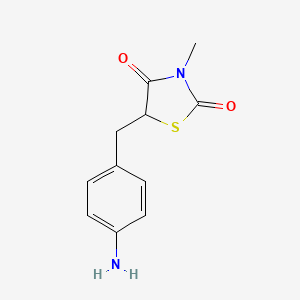
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
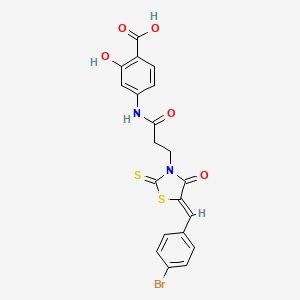
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
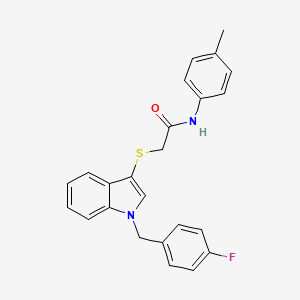
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
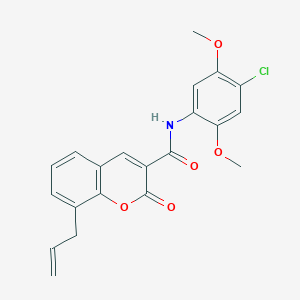
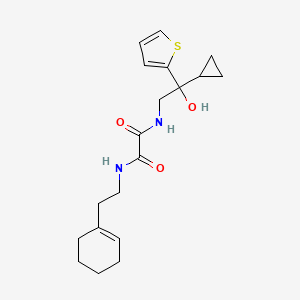
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)
